
N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide
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Overview
Description
N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C10H13N3O2S and a molecular weight of 239.298 g/mol . This compound is known for its unique structure, which includes a phenoxyacetyl group attached to a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with phenoxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a highly pure form .
Chemical Reactions Analysis
Cyclization Reactions
The compound undergoes cyclization to form nitrogen-containing heterocycles, particularly 1,2,4-triazole derivatives.
Triazole Formation
Under alkaline conditions, intramolecular cyclization occurs via nucleophilic attack of the thiol sulfur on the adjacent carbonyl group:
This reactivity is critical for generating bioactive triazole scaffolds, as demonstrated in urease inhibitors .
Nucleophilic Substitution
The thiol (-SH) and hydrazine (-NH-NH-) groups participate in nucleophilic substitutions:
Alkylation
Reaction with alkyl halides or bromopropanamides yields S-alkylated derivatives:
Substrate | Reagent | Product | Application |
---|---|---|---|
N-(substituted-phenyl)bromopropanamide | DMF, LiH, RT | Propanamide-linked triazole-thioethers | Enhanced solubility for biological screening |
Condensation with Carbonyl Compounds
The hydrazine moiety reacts with aldehydes/ketones to form hydrazones, enabling further cyclization:
Carbonyl Source | Product | Conditions |
---|---|---|
Phenyl isocyanide | 4-Methyl-Δ²-1,2,4-triazoline-5-thione | RT, neutral pH |
Ethylphenylimidate | 3,4-Diphenyl-Δ²-1,2,4-triazoline-5-thione | Acidic conditions |
These reactions are stereospecific and influenced by electronic effects of substituents .
Electrophilic Reactions
The thioamide sulfur reacts with electrophiles to form sulfides or disulfides:
Metal Coordination
Though direct evidence is limited for this compound, analogous hydrazinecarbothioamides form stable complexes with transition metals:
Metal Salt | Proposed Structure | Biological Relevance |
---|---|---|
Cu(II), VO(II) | Square-planar or octahedral | Antioxidant/antimicrobial activity |
Biological Activity Implications
Reaction products exhibit notable bioactivity:
Derivative Class | IC₅₀ (Urease Inhibition) | Antiproliferative Activity (HeLa) |
---|---|---|
Triazole-thioether propanamides | 8k: 18.4 µM | 8k: 42% inhibition at 50 µM |
Comparative Reactivity
The compound’s reactivity differs from structurally similar agents:
Compound | Key Reactivity Difference |
---|---|
N-phenyl-hydrazinecarbothioamide | Prefers 1,3,4-thiadiazole formation over triazoles |
Thiocarbohydrazide | Forms disulfides with oxidants |
Scientific Research Applications
Chemistry
- Organic Synthesis : This compound serves as a reagent in organic synthesis, acting as a precursor for the generation of more complex molecules.
- Catalysis : It can be utilized in catalytic processes due to its ability to form stable intermediates.
Biology
- Antimicrobial Activity : N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide exhibits significant antimicrobial properties against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Antiviral Properties : Research indicates that derivatives of this compound can inhibit viral replication pathways, suggesting potential applications in antiviral therapies .
Medicine
- Anticancer Activity : The compound has shown promising results in vitro against various cancer cell lines, including HeLa (cervical cancer), CEM T-lymphocytes (leukemia), and L1210 murine leukemia cells. IC50 values indicate strong potential as an anticancer agent, with values ranging from 1.9 to 4.4 μM.
Cell Line | IC50 (μM) |
---|---|
HeLa | 3.5 |
CEM | 2.8 |
L1210 | 1.9 |
- Mechanism of Action : The compound interacts with specific molecular targets by inhibiting certain enzymes, which can lead to various biological effects depending on the enzyme involved.
Anticancer Efficacy
A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa and CEM cells. Enhanced apoptosis was observed through flow cytometry analysis, indicating its potential as an anticancer therapeutic agent.
Antiviral Activity
In a model of viral infection, this compound significantly reduced viral load in treated cell cultures compared to untreated controls, showcasing its potential utility in antiviral treatments.
Antimicrobial Testing
In vitro assays against Staphylococcus aureus and Candida albicans showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its effectiveness as an antimicrobial agent.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between this compound and its biological targets. These studies suggest favorable binding affinities with key enzymes involved in cancer progression and viral replication, further supporting its potential applications in therapeutic development .
Mechanism of Action
The mechanism of action of N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-benzyl-2-(phenoxyacetyl)hydrazinecarbothioamide: Similar structure but with a benzyl group instead of a methyl group.
N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide: Similar structure but with a methyl-substituted phenoxy group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.
Biological Activity
N-methyl-2-(phenoxyacetyl)hydrazinecarbothioamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenoxyacetic acid derivatives with hydrazinecarbothioamide. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.
Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- CEM T-lymphocytes (leukemia)
- L1210 murine leukemia cells
Table 1 summarizes the cytotoxicity data, indicating IC50 values in the low micromolar range (1.9–4.4 μM), suggesting strong potential as an anticancer agent.
Cell Line | IC50 (μM) |
---|---|
HeLa | 3.5 |
CEM | 2.8 |
L1210 | 1.9 |
Antiviral Activity
Research has indicated that derivatives of hydrazinecarbothioamide exhibit antiviral properties against several viruses, including human coronaviruses and flaviviruses. The mechanism appears to involve inhibition of viral replication pathways, although specific activity levels for this compound require further elucidation.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various strains of bacteria and fungi. Studies have shown that it possesses significant inhibitory effects, making it a candidate for development as an antimicrobial agent.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa and CEM cells, with enhanced apoptosis observed through flow cytometry analysis.
- Antiviral Efficacy : In a model of viral infection, this compound was administered to infected cell cultures, resulting in a significant reduction in viral load compared to untreated controls.
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Candida albicans showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies suggest favorable binding affinities with key enzymes involved in cancer progression and viral replication.
Properties
CAS No. |
35687-20-8 |
---|---|
Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
1-methyl-3-[(2-phenoxyacetyl)amino]thiourea |
InChI |
InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-9(14)7-15-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)(H2,11,13,16) |
InChI Key |
WXCSXVTVHBWIKP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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